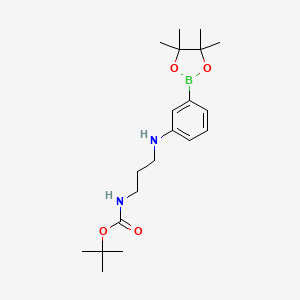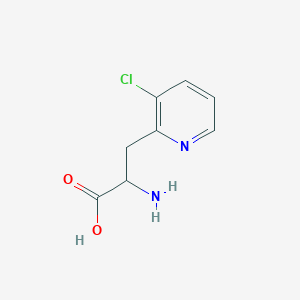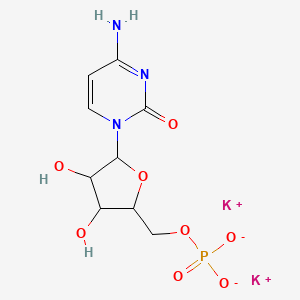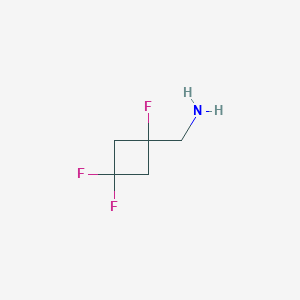![molecular formula C32H36F6N12O4S4Zn B12278234 Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]-](/img/structure/B12278234.png)
Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]- is a complex organometallic compound It is characterized by the presence of zinc coordinated with a trifluoromethyl group and a methanesulfonamidato ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]- typically involves the reaction of zinc salts with the corresponding ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used include methanol and dichloromethane, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality. The compound is then stored under inert conditions to maintain its stability.
化学反应分析
Types of Reactions
Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxides and other by-products.
Reduction: Reduction reactions can convert the compound into its lower oxidation state forms.
Substitution: The trifluoromethyl and methanesulfonamidato groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxides, while substitution reactions can produce a variety of organometallic derivatives.
科学研究应用
Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying zinc-dependent biological processes.
Medicine: Explored for its therapeutic potential in treating diseases related to zinc deficiency and as an antimicrobial agent.
Industry: Utilized in the development of advanced materials, including coatings and electronic components.
作用机制
The mechanism by which Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to zinc-dependent enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
- Zinc(II) Bis(trifluoromethanesulfonyl)imide
- Bis(1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methylsulfonamido)zinc
Uniqueness
Zinc,bis[1,1,1-trifluoro-N-[1,2,3,4-tetrahydro-1-(2-methylpropyl)-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-isoquinolinyl]methanesulfonamidato-kN]- stands out due to its complex structure and the presence of both trifluoromethyl and methanesulfonamidato groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C32H36F6N12O4S4Zn |
|---|---|
分子量 |
960.3 g/mol |
IUPAC 名称 |
zinc;[1-(2-methylpropyl)-6-(1,3,4-thiadiazol-2-yldiazenyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/2C16H18F3N6O2S2.Zn/c2*1-9(2)5-12-11-7-14(25-29(26,27)16(17,18)19)13(6-10(11)3-4-20-12)22-24-15-23-21-8-28-15;/h2*6-9,12,20H,3-5H2,1-2H3;/q2*-1;+2 |
InChI 键 |
YEQLPLKLCLPLLV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1C2=CC(=C(C=C2CCN1)N=NC3=NN=CS3)[N-]S(=O)(=O)C(F)(F)F.CC(C)CC1C2=CC(=C(C=C2CCN1)N=NC3=NN=CS3)[N-]S(=O)(=O)C(F)(F)F.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12278167.png)
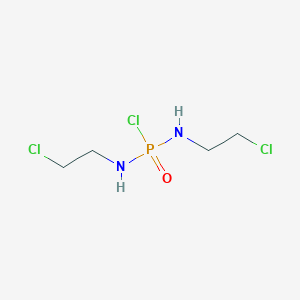
![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12278180.png)

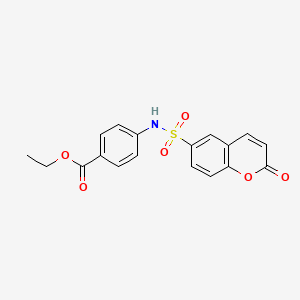
![N-butylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278203.png)
![3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate](/img/structure/B12278209.png)

